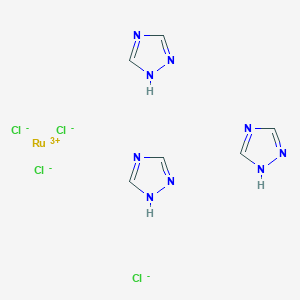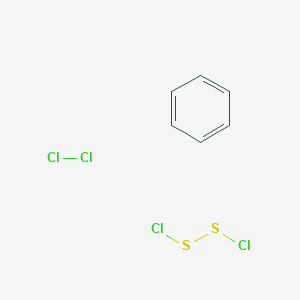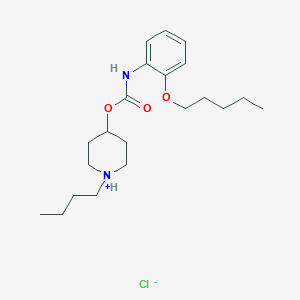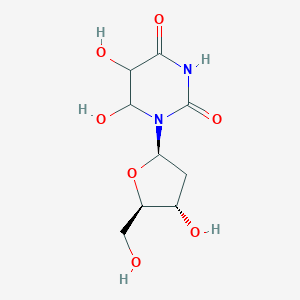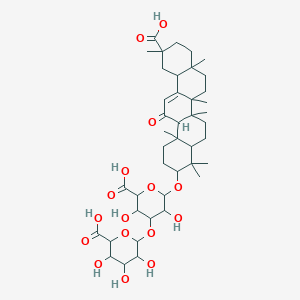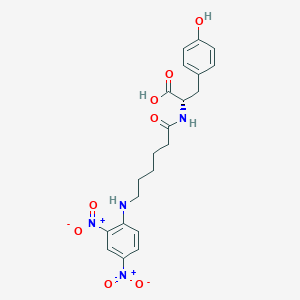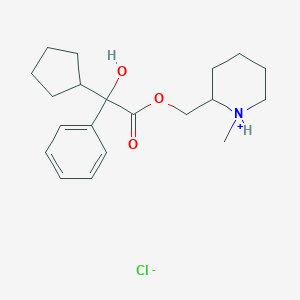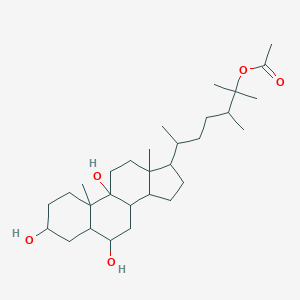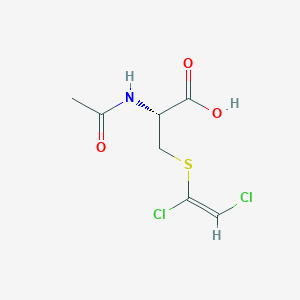
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a metabolite of trichloroethylene (TCE), which is a widely used industrial solvent. DCVC is formed in the liver through the action of cytochrome P450 enzymes. DCVC has been extensively studied due to its potential role in TCE-induced toxicity.
Scientific Research Applications
Toxicity and Metabolism Studies
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC) has been studied for its toxicity and metabolism in various biological systems. One study demonstrated that N-acetyl-DCVC produced dose- and time-dependent decreases in intracellular K+ content and lactate dehydrogenase activity in rabbit renal slices, suggesting its nephrotoxic potential. This study also explored the transport and metabolism of DCVC and its N-acetyl derivative, showing that N-acetyl-DCVC is transported via the organic anion system and must be deacetylated before undergoing metabolism by beta-lyase (G. Wolfgang, A. J. Gandolfi, J. Stevens, K. Brendel, 1989).
Another study characterized the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NA-DCVCS), a potential reactive metabolite of trichloroethylene. This study indicated distinct effects on renal function and kidney lesions compared to its precursors, contributing to the understanding of trichloroethylene nephrotoxicity (R. Irving, M. Pinkerton, A. Elfarra, 2013).
Interaction with Proteins and DNA
Research has also focused on the interaction of N-acetyl-DCVC with proteins and DNA. For instance, one study investigated the formation of monoadducts and diadducts by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with N-acetyl-L-cysteine at physiological conditions. This study provided insights into the potential cross-linking properties of DCVCS and its implications for nephrotoxic potency (N. Barshteyn, A. Elfarra, 2007).
Role in Environmental Contamination
The role of N-acetyl-DCVC in environmental contamination, especially concerning trichloroethylene exposure, has been a subject of study. Research identified N-acetyl-DCVC as a urinary metabolite after occupational exposure to 1,1,2-trichloroethene, highlighting its significance in risk assessment related to trichloroethene exposure (G. Birner, S. Vamvakas, W. Dekant, D. Henschler, 1993).
Transport and Excretion Mechanisms
Another aspect of N-acetyl-DCVC research involves understanding its transport and excretion mechanisms. A study on the transport of N-acetyl-DCVC by mouse multidrug resistance-associated protein 2 (Mrp2) revealed that mouse Mrp2 mediates ATP-dependent transport of Ac-DCVC, suggesting its involvement in renal secretion of Ac-DCVC (K. Tsirulnikov, N. Abuladze, M. Koag, et al., 2010).
properties
CAS RN |
104713-70-4 |
|---|---|
Product Name |
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine |
Molecular Formula |
C12H32N5O11P |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2-/t5-/m0/s1 |
InChI Key |
LPPJGTSPIBSYQO-YLNOTJRMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS/C(=C\Cl)/Cl)C(=O)O |
SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
synonyms |
DCVAC N-acetyl(1,2-dichloroviny)cysteine N-acetyl-DCVC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine S-1,2-dichlorovinyl-N-acetylcysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)

![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)
